molecular formula C16H24O6 B1679937 Pyrenophorol CAS No. 22248-41-5

Pyrenophorol

Cat. No. B1679937
CAS RN: 22248-41-5
M. Wt: 312.36 g/mol
InChI Key: RBQNDQOKFICJGL-UTBFYLPBSA-N
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Description

Pyrenophorol is a C16H24O6 compound . It is a simple macrocyclic dilactone produced by a number of species of pathogenic fungi, including Byssochlamys, Stenphyllum, Alternaria, and Drechslera . It exhibits antibacterial, herbicidal, and anthelmintic properties .


Synthesis Analysis

The stereoselective total synthesis of Pyrenophorol has been accomplished in 12 steps with an 8.3% overall yield, starting from inexpensive and commercially available (S)-ethyl lactate . Key steps in the synthesis process include an oxidation-reduction protocol and cyclodimerisation under the Mitsunobu reaction conditions .


Molecular Structure Analysis

The molecular formula of Pyrenophorol is C16H24O6 . It has an average mass of 312.358 Da and a monoisotopic mass of 312.157288 Da . It has double-bond stereo with 4 of 4 defined stereocentres .


Chemical Reactions Analysis

The key steps in the synthesis of Pyrenophorol involve hydrolytic kinetic resolution, MacMillan a-hydroxylation, Horner–Wadsworth . Another alternative synthetic route uses cross-metathesis and intermolecular Mitsunobu cyclization for the construction of macrolactone .


Physical And Chemical Properties Analysis

Pyrenophorol is a solid substance . It has an average mass of 312.358 Da and a monoisotopic mass of 312.157288 Da .

Scientific Research Applications

Stereoselective Synthesis

Pyrenophorol has been a subject of interest in the field of organic synthesis. A study by Yadav, Reddy, and Reddy (2009) described an efficient stereoselective total synthesis of (−)-pyrenophorol. This synthesis involved critical steps such as hydrolytic kinetic resolution, MacMillan α-hydroxylation, and Horner–Wadsworth–Emmons reaction (Yadav, Reddy, & Reddy, 2009).

Antimicrobial Properties

Zhang et al. (2008) explored the diversity of antimicrobial pyrenophorol derivatives isolated from the endophytic fungus Phoma sp. The study provided insights into the biosynthetic interconnections of pyrenophorol derivatives, revealing their antimicrobial activity against various microorganisms, including fungi, algae, and bacteria (Zhang et al., 2008).

Biophysical and Cell Biology Applications

Pyrene, a component related to pyrenophorol, is commonly used in lipid-linked fluorophores for studies in membrane biophysics and cell biology. Somerharju (2002) discussed how pyrene lipids are suitable for studying various biophysical phenomena, such as lipid diffusion, membrane organization, and protein-lipid interactions, due to their long excited state lifetime and excimer formation (Somerharju, 2002).

Metabolic Products of Stemphylium radicinum

Grove's 1971 research identified pyrenophorol among the minor metabolic products isolated from the phytopathogenic fungus Stemphylium radicinum. This study contributed to understanding the chemical diversity of fungal metabolites and their potential applications (Grove, 1971).

Optical and Diagnostic Applications

Ostergaard and Hrdlicka (2011) highlighted the use of pyrene-functionalized oligonucleotides in fundamental research, diagnostics, and nanotechnology. The unique properties of pyrenes, like fluorescence and aromatic stacking, make them useful in DNA/RNA target detection and single nucleotide polymorphism discrimination (Østergaard & Hrdlicka, 2011).

Total Synthesis and Configurational Studies

The total synthesis of pyrenophorol and its isomers has been a significant area of research. Amigoni and Floc'h (1997) described the first total synthesis of the ((5R,8S,13R,16S)-isomer of pyrenophorol, employing a strategy based on double bond cleavages. This synthesis provided insights into the structural aspects of pyrenophorol and its variants (Amigoni & Floc'h, 1997).

Herbicidal Potential

Kastanias and Chrysayi-Tokousbalides (2000) explored the herbicidal potential of pyrenophorol isolated from Drechslera avenae. They discovered that pyrenophorol exhibited phytotoxic effects on certain plant species, opening avenues for its use as a natural herbicide (Kastanias & Chrysayi-Tokousbalides, 2000).

Fluorescence in Biological Systems

The fluorescence properties of pyrenophorol and related compounds have been utilized in various biological studies. Lovejoy, Holowka, and Cathou (1977) used the fluorophore pyrene to probe antibody-antigen interactions, demonstrating the utility of pyrene in fluorescence spectroscopy for biological research (Lovejoy, Holowka, & Cathou, 1977).

Chemical Physics

Lianos and Zana (1980) conducted a fluorescence probe study using pyrene, related to pyrenophorol, to investigate micelle formation in surfactant systems. This research highlighted the use of pyrene derivatives in understanding the dynamics of micellar systems in chemical physics (Lianos & Zana, 1980).

Safety And Hazards

Pyrenophorol is harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .

properties

IUPAC Name

(3E,5S,8R,11E,13S,16R)-5,13-dihydroxy-8,16-dimethyl-1,9-dioxacyclohexadeca-3,11-diene-2,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6/c1-11-3-5-13(17)8-10-16(20)22-12(2)4-6-14(18)7-9-15(19)21-11/h7-14,17-18H,3-6H2,1-2H3/b9-7+,10-8+/t11-,12-,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQNDQOKFICJGL-UTBFYLPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C=CC(=O)OC(CCC(C=CC(=O)O1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1OC(=O)/C=C/[C@H](CC[C@H](OC(=O)/C=C/[C@H](CC1)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448991
Record name Pyrenophorol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrenophorol

CAS RN

22248-41-5
Record name Pyrenophorol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
294
Citations
HS Oh, HY Kang - Bulletin of the Korean Chemical Society, 2011 - koreascience.kr
… −)-pyrenophorol using C2 symmetric (R,R)-diepoxide as a chiral building block. Recently, Yadav group synthesized (–)-pyrenophorol … The spectroscopic data of our (–)-pyrenophorol (1) …
Number of citations: 11 koreascience.kr
W Zhang, K Krohn, H Egold, S Draeger, B Schulz - 2008 - Wiley Online Library
… Based on the formation of the pyrenophorol family in the same fungus, the related negative optical rotations of pyrenophorol ([α] D 20 = –13.37 and –14.94) with valuesmeasured for our …
MA Kastanias… - Pest Management …, 2000 - Wiley Online Library
… which was identified as the macrodiolide pyrenophorol (5,13‐… cuttings partially immersed in pyrenophorol solution and as ‘… Pyrenophorol at concentrations up to 640 µM did not cause …
Number of citations: 72 onlinelibrary.wiley.com
KA Aliferis… - Journal of agricultural and …, 2006 - ACS Publications
… The isomer (5S,8R,13S,16R)-(−)-pyrenophorol has been isolated … of pyrenophorol was the objective of the present study. … of the mode of action of pyrenophorol by applying 1 H NMR …
Number of citations: 30 pubs.acs.org
T Hirao, Y Fujihara, K Kurokawa… - The Journal of …, 1986 - ACS Publications
/3, 7-Unsaturated ester (carboxylic acid) or lactone has been noted as an important functional group in naturally occurring compounds1 and is readily transformed to y-hydroxy or 7-0x0,/…
Number of citations: 46 pubs.acs.org
JS Yadav, UVS Reddy, BVS Reddy - Tetrahedron Letters, 2009 - Elsevier
… The first class consists of 16-membered macrocycles with C 2 symmetry, such as pyrenophorol 1, pyrenophorin 2, tetrahydropyrenophorol 4 2 , and vermiculin 5 3 . The …
Number of citations: 41 www.sciencedirect.com
RM Risi, AM Maza, SD Burke - The Journal of Organic Chemistry, 2015 - ACS Publications
Four different Rh-catalyzed asymmetric hydroformylation (AHF) tandem reactions have been developed in the context of the total syntheses of (+)-patulolide C, (−)-pyrenophorol, (+)-…
Number of citations: 27 pubs.acs.org
S Chatterjee, S Ghadigaonkar, P Sur… - The Journal of …, 2014 - ACS Publications
The stereomers of hept-6-ene-2,5-diol derivatives were conceived as useful chiral intermediates and were synthesized starting from sulcatol using two lipase-catalyzed acylation …
Number of citations: 30 pubs.acs.org
EL Ghisalberti, JR Hargreaves… - Australian journal of …, 2002 - CSIRO Publishing
… The four values given in each entry are for pyrenophorol molecule 1; pyrenophorol molecule 2 major component pyrenophorol molecule 2 minor counterparts (pyrenophorol molecule 2 …
Number of citations: 23 www.publish.csiro.au
FJ Dommerholt, L Thijs, B Zwanenburg - Tetrahedron letters, 1991 - Elsevier
By means of a total synthesis, the absolute configuration of the naturally occurring macrodiolide pyrenophorol has been established. An essential step is the photo-induced …
Number of citations: 38 www.sciencedirect.com

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